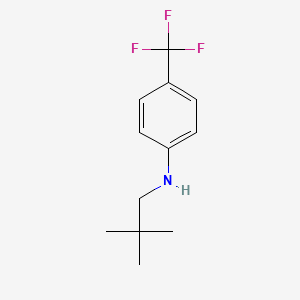

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline

Description

Properties

CAS No. |

887590-14-9 |

|---|---|

Molecular Formula |

C12H16F3N |

Molecular Weight |

231.26 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C12H16F3N/c1-11(2,3)8-16-10-6-4-9(5-7-10)12(13,14)15/h4-7,16H,8H2,1-3H3 |

InChI Key |

LPSHZDCRMHSUQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC1=CC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient formation of the desired product.

Industrial Production Methods

Industrial production of N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aniline compounds.

Scientific Research Applications

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to its desired effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline to structurally analogous compounds, focusing on substituent effects, molecular properties, and applications.

Substituent Variations on the Nitrogen Atom

- N-(2-Methylpropyl)-4-(trifluoromethyl)aniline (): This compound differs by having a 2-methylpropyl (isobutyl) group instead of the 2,2-dimethylpropyl (neopentyl) substituent. Molecular Weight: The neopentyl group (C₅H₁₁) increases molecular weight slightly compared to isobutyl (C₄H₉).

- N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline (): Features a phenoxypropyl and tetrahydrofuranmethoxy substituent. The oxygen-containing groups enhance solubility in polar solvents but reduce lipophilicity compared to the trifluoromethyl-neopentyl combination .

Substituent Variations on the Benzene Ring

2-Methyl-4-(heptafluoroisopropylaniline) ():

Replaces the -CF₃ group with a bulkier heptafluoroisopropyl (-CF(CF₃)₂) substituent. This modification significantly increases molecular weight (275.17 g/mol vs. ~263 g/mol for the target compound) and enhances thermal stability due to stronger C-F bonds .- N-[1-(4-Chlorophenyl)propyl]-2-(trifluoromethyl)aniline (): Incorporates a chlorophenyl group on the nitrogen sidechain. However, the ortho-trifluoromethyl group may sterically hinder interactions compared to the para-substituted target compound .

Functional Group Additions or Modifications

- 4-Nitro-3-(trifluoromethyl)aniline (): The nitro (-NO₂) group at the meta position increases reactivity in electrophilic substitution reactions but reduces metabolic stability compared to the target compound’s unsubstituted para-CF₃ aniline . Stability: Nitro groups are prone to reduction in biological systems, limiting their use in vivo compared to the stable -CF₃ group .

4-[(4-Methylpiperazinyl)methyl]-3-(trifluoromethyl)aniline ():

Features a piperazinylmethyl group, enhancing solubility and enabling hydrogen bonding. This compound is tailored for pharmaceutical applications (e.g., kinase inhibitors), whereas the neopentyl group in the target compound may prioritize lipophilicity for membrane penetration .

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Steric Effects : Neopentyl groups (as in the target compound) improve resistance to enzymatic degradation compared to linear alkyl chains .

- Electronic Effects: The para-CF₃ group stabilizes the aniline ring via electron withdrawal, enhancing acidity (pKa ~3.5–4.5) compared to non-fluorinated analogs .

- Biological Activity : Compounds with -CF₃ and branched alkyl groups (e.g., neopentyl) show higher bioavailability in pesticidal applications due to balanced lipophilicity and stability .

Biological Activity

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and a bulky 2,2-dimethylpropyl substituent on the aniline ring. This compound is part of a broader class of trifluoromethylated compounds that have garnered attention in medicinal chemistry due to their potential biological activity and utility in drug development. The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group, which enhances its reactivity and stability.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects such as:

- Antimicrobial Activity : Compounds with trifluoromethyl groups have shown diverse biological activities including antimicrobial effects against various bacterial strains.

- Anticancer Properties : Similar compounds have demonstrated antiproliferative activity against cancer cell lines, indicating potential therapeutic applications.

Research Findings

Recent studies highlight the biological activities associated with this compound and similar compounds:

- Antibacterial Activity : Research indicates that derivatives of trifluoromethylated anilines exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting that these compounds may inhibit cell proliferation through mechanisms involving apoptosis .

Case Studies

- Antibacterial Activity Study : A study evaluated the in vitro antibacterial activity of several aniline derivatives including those with trifluoromethyl substitutions. The results showed that these compounds had minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM against various bacterial isolates .

- Cytotoxicity in Cancer Cells : Another investigation into substituted anilines revealed that certain derivatives exhibited IC50 values below 10 μM against HeLa cells, indicating potent antiproliferative effects .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic routes for N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of N-alkylated trifluoromethylaniline derivatives typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, in analogous compounds like N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline (fluchloralin), alkylation of the aniline nitrogen is achieved using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) . For the neopentyl (2,2-dimethylpropyl) group, a two-step protocol may be effective:

Introducing the trifluoromethyl group : Direct electrophilic substitution or cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) using CuI/1,10-phenanthroline catalysts .

N-Alkylation : React 4-(trifluoromethyl)aniline with 2,2-dimethylpropyl bromide in the presence of a base (e.g., NaH) and a polar aprotic solvent (e.g., THF).

Optimization : Monitor reaction progress via TLC or LC-MS. Yield improvements can be achieved by adjusting stoichiometry (1.2–1.5 equivalents of alkylating agent) and temperature (60–80°C).

Q. How can spectroscopic techniques (NMR, MS, IR) characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The neopentyl group (2,2-dimethylpropyl) will show a singlet for the two equivalent methyl groups (δ ~1.05 ppm) and a triplet for the central CH₂ (δ ~3.3 ppm). The trifluoromethyl group (CF₃) appears as a quartet in ¹⁹F NMR (δ ~-60 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS will confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 247.14 for C₁₂H₁₆F₃N) and fragmentation patterns (loss of CF₃ or neopentyl groups) .

- IR : Key stretches include N-H (3300–3400 cm⁻¹), C-F (1100–1200 cm⁻¹), and C-N (1250–1350 cm⁻¹) .

Q. What are the critical physicochemical properties (solubility, stability, pKa) of this compound, and how are they determined experimentally?

- Methodological Answer :

- Solubility : Test in solvents (DMSO, chloroform) via gravimetric analysis. Related compounds like 2-methyl-4-heptafluoroisopropylaniline show slight solubility in DMSO and chloroform .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store under inert atmosphere at -20°C to prevent hydrolysis .

- pKa : Determine via potentiometric titration in water/MeOH (4:1). The trifluoromethyl group lowers pKa (predicted ~2.5) compared to unsubstituted aniline .

Advanced Research Questions

Q. How does this compound interact with tubulin, and what experimental designs validate its mechanism?

- Methodological Answer : Tubulin-binding assays using purified plant or protozoan tubulin can quantify inhibition of polymerization (IC₅₀). For example, dinitroaniline derivatives disrupt microtubule dynamics by binding to α-tubulin’s T7 loop . Protocol :

Tubulin Purification : Isolate tubulin from Arabidopsis via size-exclusion chromatography .

Microtubule Polymerization Assay : Monitor turbidity at 350 nm with varying compound concentrations (0–100 µM).

Competitive Binding : Use fluorescent colchicine analogs (e.g., BODIPY-colchicine) to measure displacement .

Q. What structure-activity relationships (SAR) govern the biological activity of trifluoromethylaniline derivatives?

- Methodological Answer : SAR studies require synthesizing analogs with varied substituents (e.g., alkyl chain length, nitro groups) and testing tubulin affinity. Key findings:

- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions .

- Neopentyl Substituent : Bulky groups like 2,2-dimethylpropyl reduce rotational freedom, improving binding to tubulin’s hydrophobic pockets .

Data Table :

| Compound | Tubulin IC₅₀ (µM) | LogP |

|---|---|---|

| N-(neopentyl)-CF₃-aniline | 8.2 | 3.9 |

| N-ethyl-CF₃-aniline | 12.5 | 2.7 |

| Parent (4-CF₃-aniline) | >100 | 1.8 |

Q. How can computational modeling (docking, MD simulations) predict the binding mode of this compound to tubulin?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with α-tubulin’s crystal structure (PDB: 1JFF). The neopentyl group likely occupies a hydrophobic cleft near residues Val181 and Phe224 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Key metrics: RMSD (<2 Å), hydrogen bonds with Asp251 .

Q. What strategies improve the regioselectivity of further derivatization (e.g., nitration, sulfonation) of this compound?

- Methodological Answer :

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0°C to favor para-substitution on the aniline ring. The trifluoromethyl group directs electrophiles to the ortho/para positions .

- Sulfonation : Protect the amine with Boc before reacting with SO₃/DMF to avoid side reactions .

Q. How does the compound’s stability vary under different storage conditions (light, temperature, humidity)?

- Methodological Answer : Conduct forced degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.